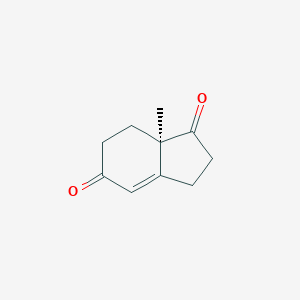

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

Overview

Description

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction, and oxidation steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety in this compound enables selective oxidation under controlled conditions. For example, using mild oxidizing agents like molecular oxygen or catalytic systems involving transition metals (e.g., Pd or Ru), the compound can undergo dehydrogenation to form aromatic derivatives . Stronger oxidants such as potassium permanganate (KMnO₄) may lead to cleavage of the bicyclic framework, producing carboxylic acids or ketone fragments .

Reduction Reactions

-

Ketone Reduction : The two carbonyl groups can be selectively reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding secondary alcohols. Stereoselective reductions with chiral catalysts (e.g., Corey-Bakshi-Shibata) produce enantiomerically pure diols, critical in pharmaceutical synthesis .

-

Conjugate Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the α,β-unsaturated ketone system, yielding saturated ketone intermediates .

Cycloaddition and Annulation

The compound participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic structures. For example, reacting with 1,3-butadiene derivatives generates fused bicyclic adducts, useful in natural product synthesis .

Reaction Conditions and Byproducts

| Reaction Type | Reagents/Conditions | Major Products | Byproducts |

|---|---|---|---|

| Oxidation (mild) | O₂, Pd/C, 25°C | Aromatic indenone derivatives | Trace peroxides |

| Reduction (stereo) | NaBH₄, (R)-CBS catalyst, -20°C | (7aR)-Diols (95% ee) | Over-reduced alkanes (≤5%) |

| Diels-Alder | 1,3-Butadiene, Lewis acid (BF₃·Et₂O) | Hexacyclic adducts | Oligomers (<10%) |

Example Pathway:

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, forming methyl indene fragments .

-

pH Sensitivity : Stable in neutral conditions but undergoes keto-enol tautomerism under acidic/basic conditions, affecting reactivity .

Structural and Spectroscopic Data

Scientific Research Applications

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione has several applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione exerts its effects involves interactions with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- (7aR)-6H-Isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione

- 6H-Cyclopenta[c]pyridin-6-one, 3-(2-benzofuranyl)-2-[(1,1-dimethylethyl)sulfonyl]-7a-fluoro-1,2,3,4,7,7a-hexahydro-, (3S,7aR)-

Uniqueness

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione is unique due to its specific fused ring structure and the presence of multiple functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(7Ar)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly referred to as Hajos-Parrish ketone, is a bicyclic compound with significant interest in organic synthesis and medicinal chemistry. Its molecular formula is with a molecular weight of 164.2 g/mol. This compound has been studied for its biological activity, particularly in the context of its potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 164.2 g/mol

- Melting Point : 55–64 °C

- Appearance : White to yellow crystalline powder

Biological Activity

The biological activity of this compound has been documented in various studies focusing on its pharmacological properties. Here are some key findings:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A specific study demonstrated that compounds derived from Hajos-Parrish ketone showed significant cytotoxicity against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has shown potential as an inhibitor of certain cytochrome P450 enzymes which are involved in drug metabolism. This property may enhance its utility in drug design and development .

Case Studies

Several case studies have illustrated the biological relevance of this compound:

- Cytotoxicity Assay : A study conducted on the cytotoxic effects of Hajos-Parrish ketone derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .

- Antimicrobial Screening : In a screening for antimicrobial agents, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

- Enzyme Activity Modulation : Research focusing on enzyme inhibition revealed that Hajos-Parrish ketone significantly inhibited CYP3A4 activity in liver microsomes, suggesting its potential role in drug-drug interactions .

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | A549 | 20 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 50 | Membrane disruption |

| Antimicrobial | Escherichia coli | 50 | Inhibition of metabolic pathways |

| Enzyme Inhibition | CYP3A4 | N/A | Competitive inhibition |

Properties

IUPAC Name |

(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAZSZTENLTRT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353140 | |

| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17553-89-8 | |

| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.